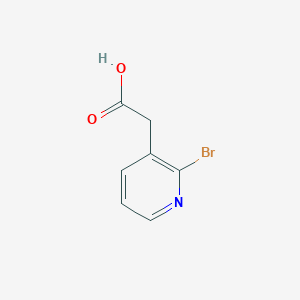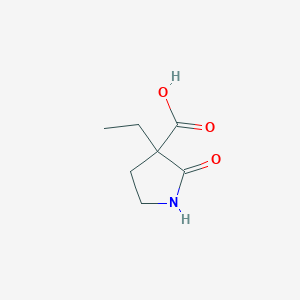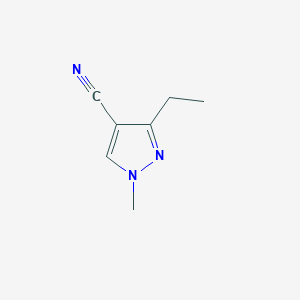
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
“3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocycle system having the formula C8H14N2O2S containing one nitrogen and one sulfur atom . The InChI code for this compound is 1S/C8H14N2O2S.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 238.74 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Overview of Thiazolidine Derivatives
Thiazolidine derivatives, including 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride, represent a significant class of compounds within medicinal chemistry due to their diverse pharmacological properties. The 1,3-thiazolidin-4-one nucleus and its functionalized analogues such as glitazones and rhodanines have been identified for their substantial biological potential, found in commercial pharmaceuticals. Their synthesis dates back to the mid-nineteenth century, highlighting their longstanding importance in drug discovery and development. Advances in green chemistry have further enhanced the synthetic methodologies for these compounds, emphasizing environmental sustainability alongside pharmacological innovation (Santos, Jones Junior, & Silva, 2018).
Pharmacological Significance
The biological activities of thiazolidine derivatives extend across a wide range, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This diverse therapeutic potential makes thiazolidine a focal point for new drug development, with several compounds showing superior activity compared to standard drugs. Notably, their role in targeting various diseases, from metabolic disorders to cancer, underscores the importance of thiazolidine derivatives in medicinal chemistry and pharmaceutical research. The structural modification and hybridization of thiazolidine cores with other pharmacophores have opened new avenues for the discovery of novel therapeutic agents with improved efficacy and reduced side effects (Seboletswe, Cele, & Singh, 2023).
Environmental Considerations and Synthesis Advances
The synthesis of thiazolidine derivatives through green chemistry principles marks a significant step towards environmentally friendly drug synthesis. Microwave-assisted organic synthesis, in particular, has been highlighted for its efficiency in producing thiazolidinone derivatives, showcasing the potential for reducing hazardous waste and improving the overall sustainability of pharmaceutical production processes. This approach not only aligns with current environmental priorities but also presents a methodological advancement that could streamline the development of new drugs based on the thiazolidine scaffold (JacqulineRosy et al., 2019).
Mechanism of Action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Mode of Action
Tzd analogues are known to activate the ppar-γ receptor, which then binds to the ppre, promoting targeted gene expression . This interaction results in improved insulin resistance, which is a key factor in the treatment of diabetes .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway by improving insulin resistance through ppar-γ receptor activation . This results in downstream effects such as increased glucose uptake and decreased glucose production .
Result of Action
Tzd analogues are known to improve insulin resistance, which can have a significant impact on cellular glucose uptake and overall glucose homeostasis .
Biochemical Analysis
Biochemical Properties
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, thiazolidine derivatives are known to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, the compound may interact with other biomolecules, such as transport proteins, enhancing its bioavailability and therapeutic efficacy .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis . This modulation can lead to improved insulin sensitivity and reduced inflammation, highlighting its potential in treating metabolic disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and receptors, altering their conformation and activity. For instance, the compound’s interaction with PPARs involves binding to the receptor’s ligand-binding domain, leading to the activation of target genes involved in glucose and lipid metabolism . Additionally, it may inhibit or activate other enzymes, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its efficacy. Over time, the compound may undergo hydrolysis or oxidation, affecting its activity and potency. Studies have shown that thiazolidine derivatives can maintain their stability under specific conditions, but prolonged exposure to light or extreme pH levels can lead to degradation . Long-term effects on cellular function include sustained modulation of metabolic pathways and potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses have shown beneficial effects, such as improved glucose tolerance and reduced inflammation . High doses may lead to adverse effects, including hepatotoxicity and renal impairment. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, influencing carbohydrate metabolism . Additionally, its interaction with PPARs affects lipid metabolism, enhancing fatty acid oxidation and reducing triglyceride levels . These interactions highlight the compound’s potential in managing metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions enhance the compound’s bioavailability and therapeutic efficacy . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on metabolic pathways . Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
3-(5-aminopentyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIFSCUNIFKPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



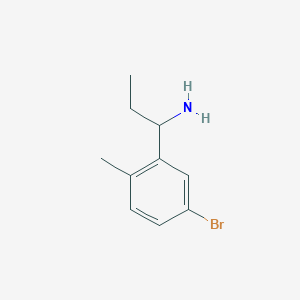
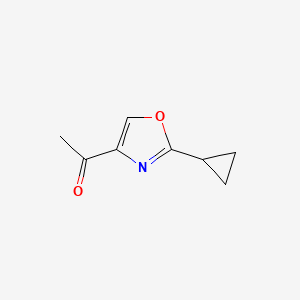


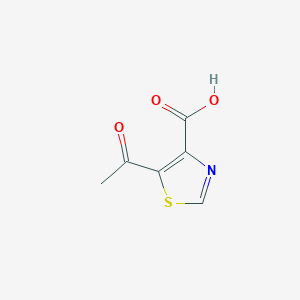

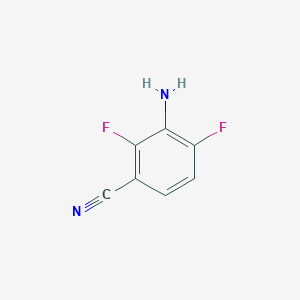
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)
